molecular formula C11H19NO2 B068324 Tert-butyl 4-methylenepiperidine-1-carboxylate CAS No. 159635-49-1

Tert-butyl 4-methylenepiperidine-1-carboxylate

Cat. No. B068324
M. Wt: 197.27 g/mol
InChI Key: PDTZMULNKGUIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Chen Xin-zhi (2011) described an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting its importance as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. The synthesis involves starting from 4-methylpyridinium, undergoing SN2 substitution with benzyl chloride, borohydride reduction, oxidation, and finally, debenzylation and acylation to yield tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with an 80.2% total yield. This method is noted for its simplicity, accessibility of raw materials, and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular and crystal structure of related piperidine derivatives, as examined by Cygler et al. (1980), offers insights into the conformation of the piperidine ring. Their study on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives reveals the impact of axial substituents on NMR and IR spectra, indicating significant non-chair forms stabilized by intramolecular hydrogen bonds in solution (Cygler et al., 1980).

Chemical Reactions and Properties

Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, emphasizing its role as an intermediate in producing crizotinib, a notable anticancer drug. The synthesis starts with tert-butyl-4-hydroxypiperidine-1-carboxylate, highlighting the compound's versatility in forming biologically active compounds through subsequent reactions (Kong et al., 2016).

Physical Properties Analysis

The synthesis and characterization of compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate, as described by Çolak et al. (2021), provide insight into the physical properties of related compounds. Their work includes thermal, X-ray, and DFT analyses, revealing the molecular structure's stabilization by intramolecular hydrogen bonds, which significantly influence the compound's physical properties (Çolak et al., 2021).

Chemical Properties Analysis

The study by Didierjean et al. (2004) on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate sheds light on the chemical properties of tert-butyl substituted piperidine derivatives. X-ray studies reveal the occurrence of the compound in the 4-enol form and the significant role of O-H...O=C hydrogen bonds in the molecular packing, illustrating the compound's chemical behavior and interactions (Didierjean et al., 2004).

Scientific Research Applications

  • Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediate :

    • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis process for this compound was proposed, starting from 4-methylpyridinium and involving several steps including SN2 substitution, reduction, oxidation, debenzylation, and acylation. The total yield of this method reaches 80.2%, offering advantages like easy availability of raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).
  • Anticancer Drug Intermediates :

    • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another variant, is a vital intermediate for small molecule anticancer drugs. It was synthesized from commercially available piperidin-4-ylmethanol through several steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound has applications in developing drugs for conditions like depression, cerebral ischemia, and as a potential analgesic (Binliang Zhang et al., 2018).
  • Synthesis of Substituted Piperidine Derivatives :

    • Derivatives of tert-butyl 4-oxopiperidine-1-carboxylate reacted with L-selectride in anhydrous tetrahydrofuran to yield cis isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. These compounds are useful in the stereoselective synthesis of substituted piperidines (V. Boev et al., 2015).
  • Methylene Synthesis Applications :

    • The CH2Cl2-Mg-TiCl4-system mediated methylenation of various esters, including tert-butyl ester, underscores the reactivity and selectivity of this new methylene-carbenoid as a practical reagent for large-scale synthesis (T. Yan et al., 2004).
  • Anticorrosive Properties :

    • Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive activity on carbon steel in 1M HCl solution, with an inhibition efficiency of 91.5% at 25 ppm. This indicates potential applications in corrosion protection (B. Praveen et al., 2021).

Safety And Hazards

Tert-butyl 4-methylenepiperidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 .

Future Directions

Tert-butyl 4-methylenepiperidine-1-carboxylate is a useful reagent for the design of anion exchange membranes (AEMs) and ionomers for use in storage devices such as fuel cells and batteries . This suggests potential future directions in the field of energy storage.

properties

IUPAC Name

tert-butyl 4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTZMULNKGUIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373553
Record name tert-Butyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-methylenepiperidine-1-carboxylate

CAS RN

159635-49-1
Record name tert-Butyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-Methylenepiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

47.2 g of methyltoluphenylphosphonium bromide and 21.9 g of tert-butyl 4-oxo-1-piperidinecarboxylate were added to a mixture of 14.8 g tert-butoxy potassium and 300 ml tetrahydrofuran, and stirred for 40 min at room temperature. The reaction solution was evaporated, diethyl ether was added thereto, and then filtered through Celite. The filtrate was washed with water and brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated, and the resulting residue was subjected to silica gel column chromatography to give 20.8 g of tert-butyl 4-methylene-1-piperidinecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled suspension of methyl triphenyl phosphonium bromide (47.0 g, 132 mmol) in THF (330 mL) was added n-BuLi (85.0 mL, 136 mmol). 1-Boc-4-piperidone (25.0 g, 125 mmol) was added via cannula as a solution in THF. The resulting mixture was kept at 0° C. and allowed to warm to r.t. over 2 h. The reaction mixture was cooled to 0° C. and quenched with saturated NH4Cl. The resulting precipitate was filtered off and the layers were separated. The remaining aqueous layer was extracted with Et2O and the combined organic layers were dried (MgSO4) and concentrated. The crude residue was purified (FCC) to give 4-methylene-piperidine-1-carboxylic acid tert-butyl ester (22 g, 91%)
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
47 g
Type
catalyst
Reaction Step Three
Name
Quantity
330 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a heated apparatus flushed with protecting gas, methyltriphenylphosphonium bromide (53.82 g, 150 mmol) was suspended in diethyl ether (300 ml) and cooled to 0° C. Potassium tert-butylate (15.78 g, 140 mmol) was added in portions, and the suspension was stirred for 30 min. Boc-4-piperidone (20 g, 100 mmol), dissolved in diethyl ether (200 ml), was slowly added dropwise, and then the mixture was heated to room temperature and stirred for 15 h. The reaction mixture was cooled, and ammonium chloride solution (300 ml, 10%) was added. After phase separation, the aqueous phase was extracted with ether (3×200 ml), and the combined organic phases were dried (MgSO4) and concentrated under vacuum. The crude product was purified by column chromatography (silica gel) with ether/hexane (1:1). Yield: 18.57 g (93%)
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
53.82 g
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of 986 mg of methyltriphenylphosphonium bromide in 20 ml of tetrahydrofuran, 1.87 ml of 1.63 M n-butyl lithium/hexane solution was added dropwise at 0° C., under cooling with ice. The temperature then was immediately raised to room temperature, and the system was stirred for 50 minutes. The reaction liquid was again cooled to 0° C., to which a solution of 500 mg of t-butyl 4-oxotetrahydropyridine-1(2H)-carboxylate in 5 ml of tetrahydrofuran was added dropwise, followed by an hour's stirring at the same temperature. The reaction liquid was diluted with ethyl acetate, washed successively with saturated aqueous ammonium chloride solution and saturated brine, and dried over anhydrous sodium sulfate. Distilling the solvent off under reduced pressure, the resulting residue was purified on silica gel column chromatography (eluent: hexane/ethyl acetate=5/1) to provide 192 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
986 mg
Type
catalyst
Reaction Step Two
Name
n-butyl lithium hexane
Quantity
1.87 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1.6 g (14 mmol) potassium tert-butylate were added while stirring at 0° C. (ice bath) to a suspension of 5.34 g (15 mmol) methyltriphenylphosphonium bromide in 50 ml diethylether. After stirring for 15 minutes a solution of 2.00 g (10 mmol) 1-boc-4-piperidone (from Merck KGaA) in 15 mmol diethylether was slowly added. The suspension was stirred for a further 30 min at 0° C. After adding 60 ml 10% aqueous NH4Cl solution, the organic phase was separated, dried over magnesium sulphate and the solvent removed under vacuum. After chromatography on silica gel (hexane:ethylacetate=5:1) 1.71 g (89%) 4-methylene-piperdine-1-carboxylic acid tert-butylester were obtained as a colorless liquid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
5.34 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-methylenepiperidine-1-carboxylate

Citations

For This Compound
30
Citations
KA Milinkevich, MJ Kurth - Synlett, 2009 - thieme-connect.com
… tert-Butyl 4-methylenepiperidine-1-carboxylate (2; 4.71 g, 23.9 mmol) was dissolved in CH 2 Cl 2 (50 mL) and trifluoroacetic acid (50 mL) was added. The reaction mixture was stirred at …
Number of citations: 3 www.thieme-connect.com
K Ahn, DS Johnson, LR Fitzgerald, M Liimatta… - Biochemistry, 2007 - ACS Publications
… provide tert-butyl 4-methylenepiperidine-1-carboxylate (637 mg, 3.23 mmol, 64%). The colorless oil was used without further purification. tert-Butyl 4-methylenepiperidine-1-carboxylate (…
Number of citations: 237 pubs.acs.org
R Lin, Z Zhang, S Cao, W Yang, Y Zuo, X Yang… - RSC Medicinal …, 2021 - pubs.rsc.org
… 5i–l were constructed by cross coupling of bromides with tert-butyl 4-methylenepiperidine-1-carboxylate. Subsequently, the deprotection of the piperidine moiety provided 6a–l as …
Number of citations: 1 pubs.rsc.org
M Di Stefano, S Masoni, G Bononi, G Poli… - European Journal of …, 2023 - Elsevier
… tert-butyl 4-methylenepiperidine-1-carboxylate, 9-BBN 0.5 M solution in THF, anhydrous toluene, 115 C, 1 h; ii. aq. 3.2 M NaOH, Pd(PPh 3 ) 4 , TBAI, anhydrous toluene, 115 C, 18 h [23…
Number of citations: 0 www.sciencedirect.com
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
… The synthesis began with tert-butyl 4-methylenepiperidine-1-carboxylate 18, which was converted to dichloroketone 19 by reaction with Cl 3 COCl. The chlorine atoms were …
Number of citations: 28 pubs.acs.org
S Ishigaki, Y Nagashima, D Yukimori, J Tanaka… - Nature …, 2023 - nature.com
… We also identified the adducts of the in-situ-generated silyl radical 56 with TEMPO 16 57 and with aliphatic alkene (tert-butyl 4-methylenepiperidine-1-carboxylate, S1) by means of …
Number of citations: 2 www.nature.com
G Semple, A Ren, B Fioravanti, G Pereira… - Bioorganic & medicinal …, 2011 - Elsevier
We herein outline the design of a new series of agonists of the pancreatic and GI-expressed orphan G-protein coupled receptor GPR119, a target that has been of significant recent …
Number of citations: 70 www.sciencedirect.com
SD Kodani, D Wan, KM Wagner, SH Hwang… - ACS …, 2018 - ACS Publications
… To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1 equiv) in THF (10 mL) was added a 0.5 M solution of 9-BBN in THF (1.05 equiv). After stirring an hour, the solution was …
Number of citations: 26 pubs.acs.org
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
… tert-Butyl 4-methylenepiperidine-1-carboxylate (0.1 g, 0.51 mmol, 1.0 equiv) and 9-BBN (0.5 M in THF, 1.02 mL, 0.51 mmol, 1.0 equiv) were heated at 65 C for 1 h. Then, freshly …
Number of citations: 7 pubs.acs.org
G Bononi, M Di Stefano, G Poli, G Ortore… - Journal of medicinal …, 2022 - ACS Publications
… tert-butyl 4-methylenepiperidine-1-carboxylate, 9-BBN 0.5 M solution in THF, anhydrous toluene, 115 C, 1 h; ii. aq. 3.2 M NaOH, Pd(PPh 3 ) 4 , TBAI, anhydrous toluene, 115 C, 18 h [46…
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.